molecular formula C12H18BF3N2O2 B8219122 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole

Cat. No.: B8219122
M. Wt: 290.09 g/mol
InChI Key: JYPSGBCBAHBYMU-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized pyrazole derivative characterized by:

  • Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • Substituents:
    • 5-Methyl group: Enhances steric bulk and modulates electronic properties.
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A pinacol boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions .
    • 1-(2,2,2-Trifluoroethyl) group: A fluorine-rich substituent that increases lipophilicity and metabolic stability, commonly used in medicinal chemistry .

The compound’s structural features make it valuable in pharmaceutical and materials science research, particularly as a building block for synthesizing biaryl architectures or fluorinated drug candidates.

Properties

IUPAC Name

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF3N2O2/c1-8-9(6-17-18(8)7-12(14,15)16)13-19-10(2,3)11(4,5)20-13/h6H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPSGBCBAHBYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

  • IUPAC Name : 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • Molecular Formula : C14H20B F3 N2 O2
  • Molecular Weight : 304.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) is known for its role in drug delivery and targeting due to its unique reactivity and ability to form stable complexes with biomolecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains were reported in the range of 4–8 μg/mL for multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus .

Anticancer Properties

The compound has shown promising results in cancer research:

  • In vitro studies demonstrated that related pyrazole derivatives inhibited cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil .
  • The compound exhibited a selective toxicity profile favoring cancer cells over normal cells, suggesting potential for targeted cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Oral Bioavailability : Preliminary data suggest a moderate oral bioavailability (F) of approximately 31.8% following administration in animal models .
  • Clearance Rate : The clearance rate was noted to be slightly high at 82.7 ± 1.97 mL/h/kg after intravenous administration .

Case Studies

Several case studies highlight the therapeutic potential and safety profile of compounds similar to 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of this compound against standard antibiotics in treating resistant bacterial strains. Results indicated superior performance against MRSA strains.
    CompoundMIC (μg/mL)Bacterial Strain
    Test Compound4–8MRSA
    Vancomycin16MRSA
  • Cancer Cell Line Study : In vivo experiments using BALB/c nude mice showed that treatment with the compound significantly reduced tumor size compared to control groups.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at the pyrazole’s N1 position significantly influences reactivity, solubility, and biological activity. Key analogs include:

Compound Name CAS Number Substituent at N1 Key Properties Reference
Target Compound Not provided 2,2,2-Trifluoroethyl High lipophilicity; enhanced metabolic stability; electron-withdrawing effect
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 761446-44-0 Methyl Lower steric hindrance; reduced electron-withdrawing effects
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 847818-71-7 2-Methoxyethyl Ether linkage improves solubility; moderate hydrogen-bonding potential
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4,4,4-trifluorobutyl)-1H-pyrazole 1940180-94-8 4,4,4-Trifluorobutyl Increased lipophilicity; longer alkyl chain may reduce crystallinity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole 1604036-77-2 2-(Trifluoromethyl)phenethyl Aromaticity introduces π-π stacking potential; higher molecular weight

Key Observations :

  • Trifluoroethyl vs.
  • Trifluoroethyl vs. Trifluorobutyl : The longer chain in the trifluorobutyl analog may enhance membrane permeability but reduce solubility in polar solvents .

Substituent Variations at Position 4

All analogs share the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, critical for cross-coupling reactivity. Differences arise in other positions:

Compound Name CAS Number Substituent at C5 Key Properties Reference
Target Compound Not provided Methyl Balances steric and electronic effects for coupling efficiency N/A
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole 2641339-69-5 Methyl (C5); Trifluoromethyl (C3) Dual electron-withdrawing groups may accelerate Suzuki-Miyaura reactions

Key Observations :

    Preparation Methods

    Alkylation of 5-Methyl-1H-Pyrazole

    5-Methyl-1H-pyrazole undergoes selective alkylation at the 1-position using 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, yielding 1-(2,2,2-trifluoroethyl)-5-methyl-1H-pyrazole. Regioselectivity is ensured by the higher acidity of the NH proton at the 1-position due to the electron-withdrawing effect of the adjacent methyl group.

    Reaction Conditions

    SubstrateReagentBaseSolventTemperatureYield
    5-Methyl-1H-pyrazole2,2,2-Trifluoroethyl bromideNaHTHF0–25°C78%

    Cyclocondensation of Hydrazine Derivatives

    An alternative route involves the cyclocondensation of hydrazine derivatives with 1,3-diketones. For instance, reacting 4,4,4-trifluoro-3-oxobutanoic acid ethyl ester with methylhydrazine in ethanol under reflux forms the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration.

    Bromination at the 4-Position

    Bromination of 1-(2,2,2-trifluoroethyl)-5-methyl-1H-pyrazole at the 4-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. A mixture of NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride (CCl₄) is heated to 70–80°C for 6–8 hours, yielding 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    Optimized Bromination Parameters

    SubstrateBrominating AgentInitiatorSolventTemperatureYield
    1-(Trifluoroethyl)-5-methyl-1H-pyrazoleNBSAIBNCCl₄70–80°C85%

    Miyaura Borylation to Install the Boronate Ester

    The final step involves Miyaura borylation of 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. The reaction is conducted in 1,4-dioxane with potassium acetate (KOAc) as the base and [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) as the catalyst at 95°C for 5 hours.

    Borylation Reaction Details

    SubstrateBoron SourceCatalystBaseSolventTemperatureYield
    4-Bromo-5-methyl-1-(trifluoroethyl)-1H-pyrazoleB₂Pin₂[Pd(dppf)Cl₂]KOAc1,4-Dioxane95°C72%

    Alternative Synthetic Routes

    Iridium-Catalyzed C-H Borylation

    Direct C-H borylation of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole using iridium catalysis offers a streamlined approach. A mixture of [Ir(OMe)(COD)]₂ (3 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%), and pinacolborane (HBpin) in pentane at 25°C selectively installs the boronate group at the 4-position.

    Iridium Catalysis Parameters

    SubstrateBoron SourceCatalyst SystemSolventTemperatureYield
    5-Methyl-1-(trifluoroethyl)-1H-pyrazoleHBpin[Ir(OMe)(COD)]₂, dtbpyPentane25°C65%

    Halogen-Metal Exchange

    Lithiation of 4-bromo-5-methyl-1-(trifluoroethyl)-1H-pyrazole using n-butyllithium (n-BuLi) in THF at −78°C, followed by quenching with triisopropyl borate (B(OiPr)₃), provides an alternative pathway to the boronate ester. Subsequent transesterification with pinacol yields the target compound .

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